molecular formula C3H6O3P+ B099435 1,3,2-dioxaphosphinan-2-ium 2-oxide CAS No. 16352-21-9

1,3,2-dioxaphosphinan-2-ium 2-oxide

Cat. No.: B099435
CAS No.: 16352-21-9
M. Wt: 121.05 g/mol
InChI Key: ISLWZBTUAHMAND-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphinan-2-ium 2-oxide is a chemical compound of significant interest in scientific research, primarily valued for its role as a key intermediate and functional moiety in the development of advanced materials and catalytic systems. Researchers utilize this and related 1,3,2-dioxaphosphinane oxides in the design of novel flame retardants. These compounds function primarily in the condensed phase, promoting the formation of a stable, protective char layer that shields the underlying material from heat and flame, making them attractive, halogen-free alternatives for polymer science . Beyond materials science, this structural class of compounds demonstrates substantial utility in synthetic chemistry. Specific, structurally complex 1,3,2-dioxaphosphorinane-2-oxides have been synthesized and employed as Preligands in metal-catalyzed reactions, such as asymmetric allylic alkylation, enabling the production of chiral molecules with high enantioselectivity . The unique electronic and steric properties of the phosphorus-containing ring system are crucial for its performance in these applications. Furthermore, derivatives of the 1,3,2-dioxaphosphinane scaffold have been investigated for their biological activity, with some compounds being prepared and screened as potential antitumor agents, highlighting the versatility of this pharmacophore in medicinal chemistry research . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

16352-21-9

Molecular Formula

C3H6O3P+

Molecular Weight

121.05 g/mol

IUPAC Name

1,3,2-dioxaphosphinan-2-ium 2-oxide

InChI

InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1

InChI Key

ISLWZBTUAHMAND-UHFFFAOYSA-N

SMILES

C1CO[P+](=O)OC1

Canonical SMILES

C1CO[P+](=O)OC1

Synonyms

1,3,2-dioxaphosphorinane-2-oxide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,2-dioxaphosphinan-2-ium 2-oxide can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a system containing pyridine and diethyl ether . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .

Industrial Production Methods: The industrial production of 1,3,2-dioxaphosphorinane-2-oxide typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,3,2-dioxaphosphinan-2-ium 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1,3,2-dioxaphosphorinane-2-oxide involves its interaction with molecular targets and pathways. For example, its potential antitumor activity is attributed to its ability to interact with specific enzymes and proteins involved in cell growth and proliferation . The compound may also exert its effects through the formation of reactive oxygen species (ROS) that induce cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1,3,2-dioxaphosphinan-2-ium 2-oxide:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₃H₆O₃P 121.05 Six-membered ring, bicyclic structure, phosphorus in +3 oxidation state. Catalysis, phosphorylation reagents.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide C₅H₁₀ClO₃P 184.56 Chlorine substituent, methyl groups at C3. Higher steric hindrance. Catalyst in organic synthesis (e.g., chromene derivatives).
2,4-Dimethyl-1,3,2-dioxaphospholane 2-oxide C₄H₉O₃P 136.09 Five-membered ring, methyl groups at C2 and C3. Enhanced ring strain. Phosphorylating agent, intermediate in nucleoside chemistry.
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.09 Oxazaphosphorine ring with bis(2-chloroethyl) substituents. Prodrug activation. Chemotherapeutic agent (alkylating agent).

Reactivity and Stability

  • This compound : Exhibits moderate stability due to its bicyclic structure. Reactivity is driven by the electrophilic phosphorus center, enabling nucleophilic substitutions (e.g., chloride displacement) .
  • Chloro-dimethyl derivatives (e.g., C₅H₁₀ClO₃P) : Enhanced stability from methyl substituents reduces ring strain. The chlorine atom facilitates catalytic activity in synthesizing fused heterocycles (e.g., benzimidazoles) .
  • Cyclophosphamide : Requires metabolic activation in the liver to form cytotoxic metabolites (e.g., phosphoramide mustard). Its stability in aqueous solutions contrasts with rapid activation in vivo .

Physical and Chemical Properties

Property This compound 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide Cyclophosphamide
Solubility Limited data; likely polar solvents. Soluble in THF, DCM. Water, ethanol.
Melting Point Not reported. Not reported. 41–45°C (monohydrate).
LogP -0.5 (estimated) 1.2 0.87

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,2-dioxaphosphinan-2-ium 2-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves ring-closing reactions of diols or amino alcohols with phosphorus oxychloride derivatives. For example, analogous compounds like 2-methoxy-1,3,2-dioxaphospholane 2-oxide are synthesized via nucleophilic substitution, where alkoxy groups react with phosphorus trichloride followed by oxidation . Key factors include:

  • Temperature : Reactions often proceed at 0–25°C to avoid side reactions.
  • Catalysts : Acidic or alkaline conditions accelerate ring-opening/closure kinetics. For instance, hydrolysis rates of dioxaphospholanes vary by three orders of magnitude under basic vs. acidic conditions .
  • Substituents : Bulky substituents (e.g., neopentyl groups) enhance steric stability, reducing unintended ring-opening .

Q. Which analytical techniques are most effective for structural characterization of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 31^{31}P NMR is critical for identifying phosphorus environments (δ ~0–30 ppm for phosphoranes). 1^{1}H and 13^{13}C NMR resolve ring substituents .
  • X-ray Crystallography : Used to confirm bicyclic geometries and stereochemistry, as seen in studies of related phospholanes .
  • DFT Calculations : Predict vibrational spectra and electronic properties. For example, Hirshfeld surface analysis evaluates intermolecular interactions in analogous oxazaphosphorinanes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Substituents on the phosphorus atom and the heterocycle significantly alter reaction pathways:

  • Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., 2-chloro derivatives) increase electrophilicity at phosphorus, accelerating nucleophilic attack. Hydrolysis rates of 2-chloro-1,3,2-dioxaphospholane 2-oxide are 103^3× faster than acyclic analogs .
  • Steric Effects : Bulky groups (e.g., 5,5-dimethyl substituents) hinder ring-opening, enhancing kinetic stability. For example, 5,5-dimethyl derivatives exhibit slower hydrolysis compared to unsubstituted analogs .
  • Table 1 : Comparative Hydrolysis Rates (k, s1^{-1})
CompoundAcidic ConditionsBasic Conditions
2-Methoxy-dioxaphospholane1.2 × 104^{-4}3.5 × 102^{-2}
2-Chloro-dioxaphospholane5.8 × 103^{-3}8.9 × 101^{-1}
5,5-Dimethyl derivative2.1 × 105^{-5}4.7 × 104^{-4}
Data adapted from kinetic studies .

Q. What computational strategies are employed to predict the reactivity and regioselectivity of this compound in catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for ring-opening reactions. For example, studies on cyclophosphamide analogs use B3LYP/6-31G(d) to map activation energies for P–N bond cleavage .
  • Molecular Orbital Analysis : Identifies nucleophilic/electrophilic sites. The LUMO of this compound is localized on phosphorus, directing attack by nucleophiles (e.g., amines in drug conjugation) .
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations assess solvation energies, critical for designing aqueous-phase reactions .

Q. How is the potential mutagenicity of this compound evaluated in drug development?

  • Methodological Answer :

  • Ames Test : Screens for bacterial reverse mutations. Simple aromatic N-oxides (e.g., cyclophosphamide metabolites) are typically non-mutagenic unless paired with secondary alerts (e.g., nitro groups) .
  • Structural Alerts : Computational tools (e.g., DEREK) flag phosphoramide mustards, which alkylate DNA. For this compound, the absence of β-chloroethyl groups (common in cyclophosphamide) reduces alkylation risk .
  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates. For example, hydroxylated metabolites of cyclophosphamide are monitored for genotoxicity .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing nucleotide analogs like cyclic dinucleotides (e.g., c-di-GMP)?

  • Methodological Answer :

  • Phosphorylation Agent : The 2-chloro derivative acts as a phosphorylating agent, enabling stepwise construction of phosphodiester bonds. For example, 5,5-dimethyl-2-oxido-dioxaphosphorinane reacts with guanosine monophosphate to form c-di-GMP precursors .
  • Stereocontrol : Chiral phosphorus centers direct stereoselective coupling, critical for biological activity .

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